![molecular formula C17H16F3N3 B2939532 N-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-amine CAS No. 866131-98-8](/img/structure/B2939532.png)
N-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-amine
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Overview
Description
“N-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-amine” is a chemical compound with the linear formula C17H16F3N3 . It’s a part of a collection of rare and unique chemicals provided for early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C17H16F3N3/c1-2-21-16-22-14-8-3-4-9-15(14)23(16)11-12-6-5-7-13(10-12)17(18,19)20/h3-10H,2,11H2,1H3,(H,21,22) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 319.33 . It’s provided in solid form .Scientific Research Applications
Pharmaceutical Drug Development
The trifluoromethyl group in this compound is of particular interest in the development of pharmaceutical drugs. This group is known to enhance the biological activity and metabolic stability of compounds . The presence of the benzimidazole core is also significant, as it is a common motif in many pharmacologically active molecules. This compound could be used as a precursor or intermediate in the synthesis of new drugs with potential applications in treating various diseases.
Agrochemical Research
Compounds with a trifluoromethyl group have been shown to possess significant antifungal activities . The benzimidazole moiety is also known for its fungicidal properties. Therefore, this compound could be explored for the development of new agrochemicals, particularly fungicides that could help protect crops from fungal pathogens.
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward certain enzymes, such as reverse transcriptase .
Mode of Action
It’s known that the trifluoromethyl group can enhance the potency of drugs by lowering the pka of the cyclic carbamate, which allows for key hydrogen bonding interactions with proteins .
Biochemical Pathways
Compounds with a trifluoromethyl group have been shown to modulate the serotonergic system, specifically the 5-ht1a and 5-ht3 receptors .
Pharmacokinetics
The presence of the trifluoromethyl group can influence these properties, as it can enhance the lipophilicity of the compound, potentially improving its bioavailability .
Result of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward certain enzymes, suggesting that this compound may have similar effects .
properties
IUPAC Name |
N-ethyl-1-[[3-(trifluoromethyl)phenyl]methyl]benzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3/c1-2-21-16-22-14-8-3-4-9-15(14)23(16)11-12-6-5-7-13(10-12)17(18,19)20/h3-10H,2,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJLYHFAYYCTIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-amine |
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